Potassium heptanoate
CAS No.: 16761-12-9
Cat. No.: VC21043698
Molecular Formula: C7H13KO2
Molecular Weight: 168.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16761-12-9 |
|---|---|
| Molecular Formula | C7H13KO2 |
| Molecular Weight | 168.27 g/mol |
| IUPAC Name | potassium;heptanoate |
| Standard InChI | InChI=1S/C7H14O2.K/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
| Standard InChI Key | YOSXTSJZQNTKKX-UHFFFAOYSA-M |
| Isomeric SMILES | CCCCCCC(=O)[O-].[K+] |
| SMILES | CCCCCCC(=O)[O-].[K+] |
| Canonical SMILES | CCCCCCC(=O)[O-].[K+] |
Introduction
Basic Information and Chemical Identity
Potassium heptanoate is the potassium salt of heptanoic acid, formed when the carboxylic acid group of heptanoic acid is deprotonated and the resulting negative charge is balanced by a potassium cation. This compound plays important roles in various biochemical and industrial processes due to its unique structural and chemical properties .
Nomenclature and Identification
Potassium heptanoate is known by several names in scientific and industrial contexts. The compound is systematically identified through various chemical naming conventions and numerical identifiers that help researchers and manufacturers track and regulate its use .
| Parameter | Value |
|---|---|
| CAS Number | 16761-12-9 |
| Molecular Formula | C₇H₁₃KO₂ |
| IUPAC Name | Potassium heptanoate |
| Synonyms | Potassium salt of enanthic acid, Potassium hexylcarboxylate, Heptanoic acid potassium salt, Kalium-n-heptanoat |
| Registry Numbers | EINECS 240-820-8 |
| HS Code | 2915900090 |
The compound possesses a straightforward chemical structure consisting of a seven-carbon chain with a carboxylate group (COO⁻) bonded to a potassium ion (K⁺). This structure contributes to its characteristic properties and behavior in various chemical and biological systems .
Physical and Chemical Properties
Understanding the physical and chemical properties of potassium heptanoate is essential for evaluating its potential applications and handling requirements. These properties dictate its behavior in different environments and its interactions with other substances .
Physical Properties
Potassium heptanoate exhibits specific physical characteristics that influence its utility in various applications. These properties are crucial considerations for researchers and manufacturers working with this compound .
| Property | Value |
|---|---|
| Molecular Weight | 168.27500 g/mol |
| Boiling Point | 222.6°C at 760 mmHg |
| Flash Point | 99.2°C |
| Exact Mass | 168.05500 |
| Vapor Pressure | 0.0578 mmHg at 25°C |
| Appearance | White crystalline solid (at standard conditions) |
The medium-chain length of potassium heptanoate contributes to its balanced solubility profile, allowing interaction with both polar and non-polar substances under appropriate conditions. This characteristic makes it valuable in diverse applications requiring specific solubility properties .
Chemical Properties
The chemical behavior of potassium heptanoate is governed by its carboxylate functional group and alkyl chain length. These features determine its reactivity patterns and compatibility with various chemical processes .
As a carboxylate salt, potassium heptanoate displays characteristic chemical behaviors including:
-
Basic properties in aqueous solution due to the carboxylate anion's ability to accept protons
-
Ability to form coordination complexes with transition metals
-
Participation in nucleophilic substitution reactions
-
Moderate thermal stability with decomposition occurring at elevated temperatures
-
Higher solubility in polar solvents compared to the parent heptanoic acid
The polarity gradient along the molecule, with the hydrophilic carboxylate group and hydrophobic alkyl chain, gives potassium heptanoate amphiphilic properties, enabling it to act as a surfactant in certain applications .
Synthesis Methods
The production of potassium heptanoate can be accomplished through several synthetic routes, each with specific advantages depending on the scale and purity requirements of the intended application .
Direct Neutralization
The most straightforward and commonly employed method for synthesizing potassium heptanoate involves the direct neutralization of heptanoic acid with potassium hydroxide or potassium carbonate. This acid-base reaction proceeds according to the following chemical equation:
C₇H₁₅COOH + KOH → C₇H₁₃KO₂ + H₂O
This reaction typically occurs under mild conditions, often at room temperature or with gentle heating, and results in good yields of the desired product. The reaction can be carried out in aqueous or alcoholic media, with the choice of solvent affecting the ease of product isolation and purification .
Ion Exchange Methods
For specialized applications requiring high purity, ion exchange techniques may be employed. This approach involves passing a solution of another heptanoate salt through a column containing potassium-loaded cation exchange resin, facilitating the exchange of cations while preserving the heptanoate anion .
Purification Techniques
Following synthesis, potassium heptanoate typically undergoes purification to remove unreacted starting materials and potential byproducts. Common purification methods include:
-
Recrystallization from appropriate solvent systems
-
Precipitation techniques
-
Filtration and washing procedures
-
Drying under controlled conditions to remove residual moisture
The literature indicates that high-purity potassium heptanoate (approximately 87% purity) has been documented in research contexts, with procedures detailed in scientific publications such as the work by Langanis and Chenard in Tetrahedron Letters (1984) .
Analytical Characterization
Proper characterization of potassium heptanoate is essential for confirming its identity, assessing its purity, and understanding its structural features for research and industrial applications .
Spectroscopic Methods
Several spectroscopic techniques provide valuable information about the structure and purity of potassium heptanoate:
-
Infrared Spectroscopy (IR): Characterized by strong absorption bands for the carboxylate group, typically showing asymmetric stretching around 1550-1610 cm⁻¹ and symmetric stretching around 1400-1450 cm⁻¹
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR provide detailed information about the carbon chain structure and confirm the absence of the acidic proton present in the parent heptanoic acid
-
Mass Spectrometry: Useful for confirming the molecular weight and fragmentation pattern characteristic of the compound
Chromatographic Analysis
Chromatographic techniques enable the assessment of potassium heptanoate purity and can be used to monitor reactions involving this compound:
-
High-Performance Liquid Chromatography (HPLC): Typically utilizing C18 columns with appropriate mobile phases
-
Gas Chromatography (GC): Often requiring derivatization of the carboxylate group to enhance volatility and improve chromatographic behavior
Applications and Significance
Potassium heptanoate finds application in various scientific and industrial contexts due to its unique properties and chemical behavior .
Industrial Applications
In industrial settings, potassium heptanoate serves several important functions:
-
Surfactant and emulsifier in specialized formulations
-
Component in thermal energy storage systems, leveraging its thermal properties including its flash point of 99.2°C and boiling point of 222.6°C
-
Intermediate in the synthesis of more complex organic compounds
The compound's thermal properties make it particularly interesting for applications where controlled heat management is essential. Its relatively high boiling point (222.6°C at 760 mmHg) and specific flash point (99.2°C) contribute to its utility in these contexts .
Research Applications
In research settings, potassium heptanoate serves as:
-
A reference standard for analytical methods development
-
A model compound for studying carboxylate salt behaviors
-
A starting material for the synthesis of more complex structures containing the heptanoate moiety
Comparison with Related Compounds
Understanding how potassium heptanoate compares to similar compounds provides valuable context for its properties and applications .
Comparison with Potassium Salts of Other Fatty Acids
The properties of potassium heptanoate can be better understood when compared with potassium salts of other fatty acids:
| Property | Potassium Heptanoate | Potassium Hexanoate | Potassium Octanoate |
|---|---|---|---|
| Carbon Chain Length | 7 | 6 | 8 |
| Molecular Weight | 168.28 g/mol | 154.25 g/mol | 182.31 g/mol |
| Water Solubility | Good | Higher | Lower |
| Melting Point | Not determined | Lower | Higher |
| Surfactant Properties | Moderate | Weaker | Stronger |
This comparison illustrates how the carbon chain length affects key properties, with potassium heptanoate occupying a middle position that balances water solubility with surface-active properties .
Comparison with Heptanoic Acid
Potassium heptanoate differs significantly from its parent acid (heptanoic acid) in several important ways:
-
Solubility: The potassium salt exhibits much higher water solubility than the free acid
-
pH in solution: Heptanoic acid produces acidic solutions, while potassium heptanoate produces slightly basic solutions
-
Physical state: Under standard conditions, the salt typically exists as a solid, while heptanoic acid is a liquid
-
Reactivity: The carboxylate group in the potassium salt has different reactivity compared to the carboxylic acid group
Comparison with Fluorinated Analogues
While structurally related, potassium perfluoroheptanoate (with molecular formula C₇F₁₃KO₂) represents a significantly different compound with distinct properties and applications:
-
Molecular weight: The fluorinated analogue is much heavier at 402.15 g/mol compared to 168.28 g/mol for potassium heptanoate
-
Environmental persistence: Perfluorinated compounds tend to be much more environmentally persistent
-
Surface activity: Fluorinated compounds typically exhibit stronger surface-active properties
-
Toxicological profile: Perfluorinated compounds generally pose greater toxicological concerns
This comparison highlights how the substitution of hydrogen atoms with fluorine dramatically alters the properties and environmental impact of these compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume